
Levormeloxifene
Descripción general
Descripción
- Levormeloxifeno (INN; nombres de código de desarrollo 6720-CDRI, NNC-460020) es un compuesto desarrollado como alternativa a la terapia de reemplazo hormonal para el tratamiento y la prevención de la pérdida ósea posmenopáusica.
- no completó su desarrollo y nunca se comercializó debido a una alta incidencia de efectos secundarios ginecológicos durante los ensayos clínicos .
- Levormeloxifeno es el enantiómero levorrotatorio de ormeloxifeno, que se ha comercializado como un anticonceptivo hormonal.
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para levormeloxifeno no están ampliamente documentadas en la literatura.
- Los métodos de producción industrial también son escasos debido a su desarrollo discontinuado.
Análisis De Reacciones Químicas
- Los tipos de reacciones que levormeloxifeno puede sufrir incluyen oxidación, reducción y sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin revelar.
- Los principales productos formados a partir de estas reacciones no están bien documentados.
Aplicaciones Científicas De Investigación
- A pesar de su discontinuación, levormeloxifeno tiene posibles aplicaciones en varios campos:
Salud Ósea: Originalmente destinado a la prevención de la pérdida ósea posmenopáusica.
Modulación del Receptor de Estrógenos: Como SERM, interactúa con los receptores de estrógenos, afectando la expresión génica.
Otras Áreas de Investigación: Su uso en química, biología y medicina justifica una mayor investigación.
Mecanismo De Acción
- El mecanismo de levormeloxifeno implica la unión a los receptores de estrógenos (ER) en los tejidos.
- Puede actuar como un agonista o antagonista dependiendo del tipo de tejido.
- La activación o inhibición de ER influye en la transcripción génica, impactando varios procesos fisiológicos.
Comparación Con Compuestos Similares
- La singularidad de levormeloxifeno reside en su estado de enantiómero levorrotatorio.
- Los compuestos similares incluyen ormeloxifeno (la mezcla racémica), tamoxifeno y raloxifeno.
Actividad Biológica
Levormeloxifene is a selective estrogen receptor modulator (SERM) primarily investigated for its potential in treating postmenopausal conditions, particularly osteoporosis and breast cancer. It exhibits both estrogenic and anti-estrogenic properties, making it a subject of interest in hormone replacement therapies and cancer prevention strategies.
This compound acts by selectively binding to estrogen receptors, thereby modulating the effects of estrogen in various tissues. This selective action allows it to promote beneficial effects on bone density while minimizing risks associated with traditional hormone replacement therapies.
Pharmacodynamics
- Bone Metabolism : Research has shown that this compound significantly influences bone turnover markers. In a study involving 301 postmenopausal women, serum CrossLaps—a marker for bone resorption—decreased by approximately 50% in groups treated with this compound, indicating a positive effect on bone metabolism compared to placebo groups .
- Lipid Profile : The compound also affects lipid metabolism. Total cholesterol levels decreased by 13-20% during treatment, with low-density lipoprotein (LDL) cholesterol reducing by 22-30% . These changes are beneficial in reducing cardiovascular risks associated with menopause.
- Endometrial Effects : Notably, this compound has been shown to increase endometrial thickness significantly, which may raise concerns regarding its long-term use in women with a history of endometrial issues .
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates age-dependent variations. Studies indicate that younger women metabolize the drug differently compared to older populations, which can influence dosing strategies and safety profiles .
Safety and Tolerability
In clinical trials, this compound was generally well tolerated. Most adverse events reported were mild to moderate, including headaches and abdominal pain. Notably, serious adverse events were rare and often not directly related to the drug .
Comparative Efficacy
A comparative analysis of this compound against traditional hormone replacement therapy (HRT) reveals its unique profile:
Parameter | This compound (20 mg) | HRT (1 mg Estradiol + 0.5 mg NETA) | Placebo |
---|---|---|---|
Serum CrossLaps Reduction (%) | ~50% | >60% | ~10% |
Bone Alkaline Phosphatase Reduction (%) | ~30% | ~50% | N/A |
LDL Cholesterol Reduction (%) | 22-30% | ~12% | N/A |
Endometrial Thickness Increase | Significant | Not significant | N/A |
Case Studies
- Long-Term Use Study : A 12-month double-blind study showed that patients receiving this compound maintained or improved their bone density compared to those on placebo. The study highlighted the importance of continuous monitoring for endometrial changes due to the observed increases in thickness among treated subjects .
- Safety Profile Examination : In a cohort of postmenopausal women, adverse events were tracked over several months. The results indicated a higher incidence of mild side effects at higher doses but no significant increase in severe adverse events, suggesting a favorable safety margin for lower doses .
Propiedades
IUPAC Name |
1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-WDYNHAJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317017 | |
Record name | (-)-Centchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ormeloxifene has both estrogenic and anti-estrogenic activity. As a contraceptive, ormeloxifene inhibits endometrial receptivity to blastocyst signals. This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos. | |
Record name | Ormeloxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
78994-23-7, 31477-60-8 | |
Record name | (-)-Centchroman | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78994-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ormeloxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levormeloxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ormeloxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Centchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORMELOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LEVORMELOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.